2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine
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Overview
Description
“2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine” is a derivative of thienopyrimidine . Thienopyrimidines are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are frequently used chemical scaffolds in drug development .
Synthesis Analysis
Thienopyrimidines can be synthesized using various methods. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization of the intermediates .Scientific Research Applications
- Structural Platform : This compound series provides a novel structural platform for multitargeted antitumor agents with FR transport selectivity .
- Structural Insights : X-ray cocrystal structures of selected compounds (e.g., 4a, 25a, and optimal molecule 13) complexed with tubulin have been elucidated .
Anticancer Agents Targeting Folate Receptors (FRs)
Colchicine-Binding Site Inhibitors (CBSIs)
Organic Light-Emitting Diodes (OLEDs)
PI3K Inhibitors
Mechanism of Action
Target of Action
The primary targets of 2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine are protein kinases (PKs) and the enzyme EZH2 . PKs play a crucial role in cellular communication, and mutations in PKs can lead to oncogenesis . EZH2 is a histone-lysine N-methyltransferase enzyme, which is often associated with various types of cancer .
Mode of Action
2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine interacts with its targets by inhibiting their activity. It acts as an inhibitor of PKs and EZH2 . By inhibiting these targets, the compound can disrupt the cellular communication pathways that are critical for the progression of cancer .
Biochemical Pathways
The compound affects the PI3K/Akt signaling pathway, which is often deregulated in a wide variety of tumors . By inhibiting PKs, the compound can disrupt this pathway, potentially leading to a decrease in cell proliferation and differentiation of cancer cells .
Pharmacokinetics
Similar thienopyrimidine derivatives have shown good pharmacokinetic parameters and high potency in inhibiting the pi3k pathway
Result of Action
The inhibition of PKs and EZH2 by 2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine can lead to a variety of molecular and cellular effects. These include a decrease in cell proliferation and differentiation, which can slow the progression of cancer . Additionally, the compound can induce apoptosis of cancer cells in a concentration-dependent manner and inhibit their migration .
properties
IUPAC Name |
2-phenyl-4-pyrrolidin-1-ylthieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-2-6-12(7-3-1)15-17-13-8-11-20-14(13)16(18-15)19-9-4-5-10-19/h1-3,6-8,11H,4-5,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVUYGXICBQQCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=C2SC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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